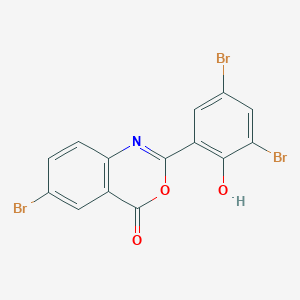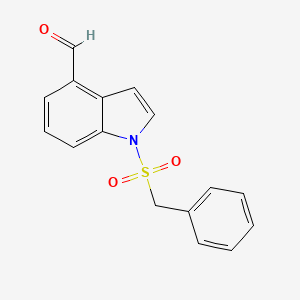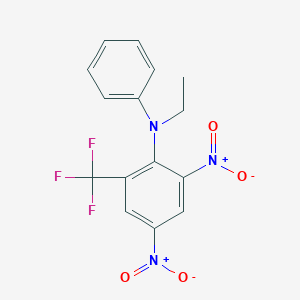
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines the structural features of quinoline and thiadiazole. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of iodine atoms in its structure enhances its reactivity and potential biological activity.
準備方法
The synthesis of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the iodination of quinoline to form 5,7-diiodoquinoline. This intermediate is then reacted with 1,2,3-thiadiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
化学反応の分析
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems, including antimicrobial and anticancer properties.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can chelate metal ions, which is essential for its antimicrobial activity. It may also interact with DNA and proteins, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and its reactivity with biological molecules are key factors .
類似化合物との比較
5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
Diiodohydroxyquinoline: Another quinoline derivative with antimicrobial properties, but lacking the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole structures but different substituents, which can affect their biological activity and chemical reactivity.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups, which can influence their applications and properties
The uniqueness of this compound lies in its combination of quinoline and thiadiazole structures, along with the presence of iodine atoms, which enhance its reactivity and potential biological activity.
特性
CAS番号 |
89588-75-0 |
|---|---|
分子式 |
C12H5I2N3O2S |
分子量 |
509.06 g/mol |
IUPAC名 |
(5,7-diiodoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5I2N3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
InChIキー |
IKGLOAIJVVRPJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2I)I)OC(=O)C3=CSN=N3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



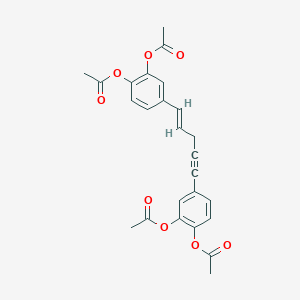
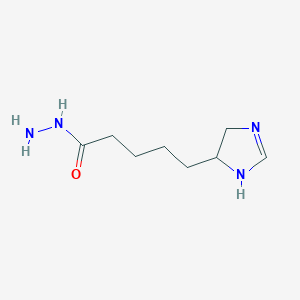


![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)


